Methyl 3-(chloromethyl)-2-ethylbenzoate
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Overview
Description
Methyl 3-(chloromethyl)-2-ethylbenzoate is an organic compound with the molecular formula C11H13ClO2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a chloromethyl group attached to the benzene ring, which makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(chloromethyl)-2-ethylbenzoate can be synthesized through several methods. One common method involves the chloromethylation of methyl 2-ethylbenzoate using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is typically carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chloromethyl)-2-ethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the ester group can yield alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of 3-(chloromethyl)-2-ethylbenzoic acid.
Reduction: Formation of 3-(chloromethyl)-2-ethylbenzyl alcohol.
Scientific Research Applications
Methyl 3-(chloromethyl)-2-ethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(chloromethyl)-2-ethylbenzoate involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The ester group can also undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and alcohols.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(chloromethyl)benzoate
- Methyl 2-(chloromethyl)benzoate
- Methyl 4-(chloromethyl)benzoate
Uniqueness
Methyl 3-(chloromethyl)-2-ethylbenzoate is unique due to the presence of both the chloromethyl and ethyl groups on the benzene ring. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H13ClO2 |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
methyl 3-(chloromethyl)-2-ethylbenzoate |
InChI |
InChI=1S/C11H13ClO2/c1-3-9-8(7-12)5-4-6-10(9)11(13)14-2/h4-6H,3,7H2,1-2H3 |
InChI Key |
GOOQROXTTKYZJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1C(=O)OC)CCl |
Origin of Product |
United States |
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